molecular formula C19H17N5O3S B2802573 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-40-8

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Cat. No.: B2802573
CAS No.: 878065-40-8
M. Wt: 395.44
InChI Key: UOVKUHGYTHTZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-Indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety, a 3-methoxyphenyl substituent, and a thioacetamide group functionalized with a hydroxamic acid (-NHOH). This structure combines pharmacophores associated with diverse biological activities, including cytotoxic and enzyme inhibitory properties.

Properties

IUPAC Name

N-hydroxy-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-27-13-6-4-5-12(9-13)24-18(21-22-19(24)28-11-17(25)23-26)15-10-20-16-8-3-2-7-14(15)16/h2-10,20,26H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVKUHGYTHTZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a complex organic molecule that has garnered interest due to its diverse biological activities. This compound belongs to the class of triazole derivatives , which are known for their significant pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.

Structural Characteristics

The structural formula of the compound is represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Key features include:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : Provides a scaffold for enzyme inhibition and receptor modulation.
  • Thioether linkage : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate significant activity against various pathogens.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

These findings underscore the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. One study highlighted that compounds with similar structural features to This compound exhibited significant cytotoxic effects on cancer cell lines.

Cell LineIC50 (μM)Reference
HCT116 (Colon Cancer)4.36
MCF7 (Breast Cancer)8.20

These results suggest that the compound may act through mechanisms such as inhibiting cell proliferation or inducing apoptosis.

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets. The indole and triazole moieties are crucial for binding to these targets, potentially leading to enzyme inhibition or receptor modulation.

Enzyme Inhibition

Triazole derivatives have been shown to inhibit various enzymes:

  • Cytochrome P450 enzymes : Affecting drug metabolism.
  • DNA topoisomerases : Inhibiting cancer cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their biological activities. For instance:

  • A study demonstrated that a series of triazole-thioether compounds showed enhanced antibacterial activity compared to standard antibiotics, indicating a promising avenue for drug development .
  • Another research effort highlighted the anticancer efficacy of triazole derivatives against multiple cancer types, reinforcing their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been reported to exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound's structure supports its interaction with bacterial enzymes, potentially inhibiting their function.
  • Antifungal Activity : Similar compounds within the triazole class have demonstrated efficacy against fungal infections by targeting fungal cell membrane synthesis . The unique functionalities of this compound may enhance its antifungal properties.

Anticancer Potential

The compound's interaction with specific molecular targets suggests potential applications in cancer therapy. Triazoles are known for their ability to inhibit certain enzymes involved in tumor growth and proliferation. Studies indicate that derivatives can modulate pathways related to apoptosis and cell cycle regulation .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of triazole derivatives. They may act as antioxidants and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases . This application is particularly relevant in developing treatments for conditions like Alzheimer's and Parkinson's disease.

Other Biological Activities

  • Antimalarial and Antileishmanial Activities : Some studies have indicated that triazole derivatives can exhibit activity against parasites responsible for malaria and leishmaniasis, making them candidates for further exploration in tropical medicine .
  • Enzyme Inhibition : The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Synthesis and Production Methods

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide involves several steps:

  • Preparation of Indole Derivatives : Starting materials are reacted to form the indole backbone.
  • Formation of Triazole Ring : Cyclization reactions are employed to create the triazole structure.
  • Thioether Formation : The thioether linkage is introduced through nucleophilic substitution reactions.
  • Final Hydroxylation : The N-hydroxyacetamide group is added at the final stage to complete the synthesis.

Each step requires optimization of reaction conditions to maximize yield and purity while minimizing environmental impact through green chemistry principles .

Study on Antimicrobial Efficacy

A study conducted by Hassan et al. evaluated various triazole derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial activity significantly compared to traditional antibiotics .

Neuroprotective Research

Research published in Europe PMC highlighted the neuroprotective effects of triazole compounds, showing that they could reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Key Observations :

  • Methoxy Position: The target’s meta-methoxy group (vs.
  • Hydroxamic Acid vs. Esters : The N-hydroxyacetamide group enhances metal-chelating capacity compared to ester derivatives (e.g., ), which could improve histone deacetylase (HDAC) inhibition .

Physicochemical Properties

  • Melting Points : High melting points (e.g., 304.7°C for ) indicate crystalline stability, likely shared by the target due to its rigid triazole-indole core.
  • Solubility: The hydroxamic acid group may improve aqueous solubility compared to non-polar analogs (e.g., cyclohexyl-substituted derivatives in ).

Spectroscopic Profiles

  • NMR : The 3-methoxyphenyl group would produce distinct aromatic proton shifts (δ ~6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm). The hydroxamic acid’s -NHOH group may appear as a broad peak at δ ~10–11 ppm .
  • IR : A strong C=O stretch (~1650 cm⁻¹) and N-O stretch (~950 cm⁻¹) would differentiate it from ester-based analogs (e.g., ).

Q & A

Q. Methodological Insight :

  • Optimization Strategies :
    • Use DMF as a solvent for polar intermediates and triethylamine to neutralize HCl byproducts .
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
    • For indole coupling, maintain 70–80°C to balance reaction rate and byproduct suppression .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictions in activity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Concentration gradients : Non-linear dose-response relationships due to solubility limits in aqueous media .
  • Metabolic instability : Rapid hydrolysis of the hydroxamic acid group in certain pH conditions .

Q. Methodological Insight :

  • Standardize assays using IC50/EC50 values with positive controls (e.g., doxorubicin for cytotoxicity).
  • Characterize stability via accelerated degradation studies (pH 1–9 buffers, 37°C) and LC-MS to identify breakdown products .

What strategies are recommended for improving the compound’s bioavailability and target selectivity?

Advanced Research Focus
Key Challenges :

  • Low solubility (<0.1 mg/mL in PBS) due to aromatic stacking .
  • Off-target effects from triazole-metal interactions (e.g., zinc-dependent enzymes) .

Q. Methodological Insight :

  • Derivatization :
    • Replace the 3-methoxyphenyl group with 3,4-dimethoxyphenyl to enhance solubility via increased polarity .
    • Introduce PEGylated side chains to improve aqueous dispersibility .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding affinity for HDACs or kinases vs. non-targets .
    • Use QSAR models to correlate substituent electronegativity with selectivity .

How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?

Advanced Research Focus
Hypothesized Mechanisms :

  • HDAC inhibition via hydroxamic acid chelation of catalytic zinc ions .
  • ROS generation through thioacetamide redox cycling .

Q. Methodological Insight :

  • In Vitro :
    • Measure HDAC activity using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .
    • Quantify ROS levels with DCFH-DA fluorescence in treated cells .
  • In Silico :
    • Conduct MD simulations (GROMACS) to assess triazole-zinc binding stability .
    • Map ADMET profiles (SwissADME) to predict pharmacokinetic liabilities .

What analytical techniques are critical for ensuring batch-to-batch consistency during synthesis?

Basic Research Focus
Quality Control Protocols :

  • Purity : HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .
  • Stoichiometry : Elemental analysis (C, H, N, S) to confirm empirical formula .
  • Crystallinity : PXRD to verify polymorphic consistency .

Q. Methodological Insight :

  • For hygroscopic batches, use Karl Fischer titration to monitor water content (<1% w/w) .

How do structural modifications at the triazole-3-thio position affect biological activity?

Advanced Research Focus
Case Studies :

  • Methyl substitution : Reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
  • Ethylthio groups : Enhance antifungal activity (MIC ~2 µg/mL against Candida spp.) but increase hepatotoxicity .

Q. Methodological Insight :

  • Synthesize analogs via microwave-assisted synthesis (100°C, 30 min) to rapidly screen substituent effects .
  • Compare logP values (Shimadzu LC-MS) to correlate lipophilicity with membrane permeability .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Research Focus

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Reconstitution : Use DMSO (dry) for stock solutions; avoid aqueous buffers with pH >7.0 to minimize hydrolysis .

Q. Methodological Insight :

  • Monitor stability via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS .

Table 2. Reported Biological Activities

Activity TypeModel SystemIC50/EC50/MICReference
AnticancerHeLa cells1.8 µM
AntifungalCandida albicans2.4 µg/mL
HDAC InhibitionRecombinant HDAC685 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.